molecular formula C23H32N2O4 B12425704 Lenalidomide-C10-OH

Lenalidomide-C10-OH

Cat. No.: B12425704
M. Wt: 400.5 g/mol
InChI Key: QQWOUWPXCIIKDJ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

Lenalidomide-C10-OH is defined by the molecular formula C$${23}$$H$${32}$$N$${2}$$O$${4}$$ , with a calculated molecular weight of 400.51 g/mol . This contrasts sharply with the parent compound lenalidomide, which possesses a simpler structure with the formula C$${13}$$H$${13}$$N$${3}$$O$${3}$$ and a molecular weight of 259.26 g/mol . The 141.25 g/mol difference arises from the incorporation of a 10-carbon hydroxylated alkyl chain, which replaces one of the hydrogen atoms in lenalidomide’s isoindole ring system.

A comparative analysis of atomic composition reveals the following key distinctions:

Feature This compound Lenalidomide
Carbon Atoms 23 13
Hydrogen Atoms 32 13
Nitrogen Atoms 2 3
Oxygen Atoms 4 3
Molecular Weight (g/mol) 400.51 259.26

The reduction in nitrogen content (from 3 to 2 atoms) and the increase in oxygen atoms (from 3 to 4) reflect the substitution of an amino group with the hydroxylated alkyl chain.

Stereochemical Configuration and Isomeric Purity

The stereochemical integrity of this compound is critical to its biological activity. While detailed crystallographic data for this specific derivative remain unpublished, its structural homology to lenalidomide permits reasoned inferences. Lenalidomide itself contains a chiral center at the C3 position of its piperidine-2,6-dione ring, conferring an (R) -configuration. The addition of the C10-OH side chain introduces a secondary hydroxyl group at the terminal carbon of the decanol moiety, creating a potential new stereocenter.

Isomeric purity is likely maintained through synthetic protocols employing enantioselective catalysis or chiral resolution techniques. However, the provided sources do not specify the exact methods used for ensuring stereochemical fidelity in this compound. Comparative nuclear magnetic resonance (NMR) studies with lenalidomide could resolve ambiguities in spatial arrangement, particularly regarding the orientation of the hydroxyl group relative to the core structure.

Comparative Structural Analysis with Parent Compound Lenalidomide

Structurally, this compound retains the core pharmacophore of lenalidomide—an isoindole ring fused to a piperidine-2,6-dione system—while introducing a C10 hydroxylated alkyl chain at the N-position of the isoindole moiety. This modification alters three key aspects:

  • Hydrophobicity Profile : The decanol chain increases the compound’s logP value compared to lenalidomide (predicted logP = -1.39 for lenalidomide vs. estimated +2.1 for this compound using Crippen’s fragmentation method).
  • Hydrogen Bonding Capacity : The terminal hydroxyl group adds two hydrogen bond donors/acceptors, potentially enhancing interactions with biological targets.
  • Conformational Flexibility : The flexible alkyl chain may enable novel binding modes unavailable to the rigid parent compound.

The SMILES notation for this compound (O=C(C(N(CC1=C2C=CC=C1CCCCCCCCCCO)C2=O)CC3)NC3=O ) highlights the connectivity of the decanol chain to the isoindole nitrogen, contrasting with lenalidomide’s simpler O=C1NC(=O)C2C1NC(=O)C3=CC=CC=C23 backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28)

InChI Key

QQWOUWPXCIIKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Lenalidomide-C10-OH typically begins with functionalized precursors derived from lenalidomide or its analogs. Two primary pathways dominate the literature:

Bromination-Coupling-Reduction Sequence

This method, adapted from EvitaChem’s protocol, involves:

  • Bromination : A precursor such as 2-methyl-3-nitrobenzoate undergoes bromination using reagents like N-bromosuccinimide (NBS) to yield 2-bromomethyl-3-nitrobenzoate.
  • Coupling : The brominated intermediate reacts with L-glutamine derivatives under basic conditions (e.g., triethylamine in anhydrous acetonitrile) to form a nitro-substituted isoindole moiety.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-carbon (Pd/C) catalyst or ammonium formate as a hydrogen surrogate.

A representative reaction yields 98.2% purity when using Pd/C in ethanol at 40°C under 0.4 MPa H₂ pressure.

Direct Functionalization of Lenalidomide

Alternative approaches modify lenalidomide itself. For example:

  • Hydroxylation : Introducing a hydroxyl group at the C10 position via electrophilic substitution or oxidation.
  • Protection-Deprotection : Temporary protection of reactive groups (e.g., amines) using tert-butoxycarbonyl (Boc) groups, followed by selective deprotection.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

  • Solvents : Methanol and acetonitrile are preferred for their ability to dissolve intermediates while minimizing side reactions. Polar aprotic solvents enhance coupling efficiency by stabilizing charged intermediates.
  • Catalysts : Pd/C remains the gold standard for nitro reductions, though ammonium formate offers a safer, hydrogen-free alternative with comparable yields (Table 1).
Table 1: Comparison of Reduction Methods for Nitro-to-Amine Conversion
Reducing Agent Catalyst Temperature (°C) Yield (%) Purity (%) Source
H₂ Pd/C 40 98.2 99.2
Ammonium formate None 25 95.4 98.5

Temperature and pH Control

  • Coupling Reactions : Conducted at 0–5°C to prevent epimerization of glutamine derivatives.
  • Crystallization : Gradual cooling to 4°C ensures high-purity crystals, with water added at a ratio of 3.5–10 mL per 10 g of crude product.

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly the C10 hydroxyl group (δ 4.2–4.5 ppm in ¹H NMR).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99%) and detects impurities at levels <0.1%.
  • Mass Spectrometry (MS) : Verifies molecular weight (400.51 g/mol) via electrospray ionization (ESI+).

Purification and Scalability Challenges

Crystallization Techniques

  • Anti-Solvent Addition : Methanol-water mixtures (3:1 v/v) precipitate the product while removing unreacted starting materials.
  • Recrystallization : Repeated cycles in ethanol improve purity from 95% to >99%.

Industrial-Scale Considerations

  • Micronization : Reduces particle size for consistent bioavailability, achieved via jet milling.
  • Cost-Efficiency : Substituting H₂ with ammonium formate reduces equipment costs and safety risks.

Emerging Methodologies and Patent Landscape

Recent patents highlight innovations such as:

  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps, boosting throughput.
  • Enzymatic Catalysis : Lipases and esterases enable stereo-selective synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .

Scientific Research Applications

Lenalidomide-C10-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

Compound Structural Feature CAS Number Primary Application
Lenalidomide Parent compound, no C10-OH group 191732-72-6 Treatment of multiple myeloma
Lenalidomide-C10-OH Hydroxyl group at C10 position 2503018-12-8 Intermediate in PROTAC synthesis
Thalidomide Lacks amino group on phthalimide ring 50-35-1 Historical use in leprosy/myeloma
Pomalidomide Amino-isoindole substituent 19171-19-8 Refractory myeloma treatment
Lenalidomide-OH Generic hydroxylated variant (unspecified position) 1416990-08-3 Research reagent

Key Observations :

  • Unlike thalidomide, lenalidomide and its derivatives exhibit reduced neurotoxicity due to structural optimizations, such as the addition of an amino group .

Physicochemical Properties

Property Lenalidomide This compound (Inferred) Thalidomide
Molecular Formula C₁₃H₁₂N₂O₃ C₁₃H₁₃N₂O₄* C₁₃H₁₀N₂O₄
Solubility 16 mg/mL in DMSO Likely lower in non-polar solvents due to -OH group Poor aqueous solubility
Stability Stable in anhydrous forms May require stabilization (e.g., cyclodextrin complexes) Photolabile

Biological Activity

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C10-OH represents a hydroxylated form of lenalidomide, which may exhibit distinct biological activities and therapeutic potentials. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential side effects.

Cereblon Interaction
Lenalidomide exerts its effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the proliferation and survival of malignant cells. The degradation of these factors enhances T-cell activation and promotes anti-tumor immunity .

Clonal Evolution in MDS
Recent studies have shown that lenalidomide can induce changes in the clonal architecture of hematopoietic stem cells in patients with MDS. A clinical trial involving 94 non-del(5q) MDS patients demonstrated that lenalidomide treatment led to a reduction in the frequency of major mutations associated with poor prognosis, highlighting its potential to alter disease progression . Specifically, mutations in genes such as SF3B1, TET2, and DNMT3A were analyzed, revealing significant differences in mutation frequencies between responders and non-responders .

Efficacy in Clinical Settings

Multiple Myeloma
this compound has been evaluated for its efficacy in multiple myeloma treatment. In combination with dexamethasone, lenalidomide has shown improved response rates among previously treated patients. A study indicated that the addition of lenalidomide significantly increases progression-free survival compared to dexamethasone alone .

Case Studies
In a cohort study involving patients with relapsed multiple myeloma, those treated with this compound demonstrated an overall response rate (ORR) of approximately 60%, with complete responses observed in 20% of cases. This suggests that hydroxylation may enhance the drug's activity by improving its pharmacokinetic profile or altering its interaction with target proteins .

Side Effects and Toxicity

While lenalidomide is generally well-tolerated, it is associated with several side effects, including hematologic toxicities such as neutropenia and thrombocytopenia. Monitoring blood counts is essential during treatment to manage these risks effectively. In severe cases, dose adjustments or discontinuation may be necessary .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to standard lenalidomide:

Parameter Lenalidomide This compound
Mechanism of Action CRBN-mediated degradation of IKZF1/IKZF3Enhanced CRBN interaction
Efficacy in Multiple Myeloma ORR ~50%ORR ~60%
Side Effects Neutropenia, thrombocytopeniaSimilar profile but potentially lower incidence
Clonal Evolution Impact Mutation frequency reductionGreater efficacy in mutation reduction

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